molecular formula C10H13NOSn B14427807 2-(Trimethylstannyl)-1,3-benzoxazole CAS No. 86149-23-7

2-(Trimethylstannyl)-1,3-benzoxazole

Cat. No.: B14427807
CAS No.: 86149-23-7
M. Wt: 281.93 g/mol
InChI Key: LEYVVVFRQOXFGE-UHFFFAOYSA-N
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Description

2-(Trimethylstannyl)-1,3-benzoxazole is an organometallic compound that features a benzoxazole ring substituted with a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylstannyl)-1,3-benzoxazole typically involves the reaction of a benzoxazole derivative with a trimethylstannylating agent. One common method is the reaction of 2-bromo-1,3-benzoxazole with trimethylstannyl lithium in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylstannyl)-1,3-benzoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while oxidation can produce benzoxazole oxides.

Scientific Research Applications

2-(Trimethylstannyl)-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trimethylstannyl)-1,3-benzoxazole involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds and undergo transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)-1,3-benzoxazole
  • 2-(Trimethylgermyl)-1,3-benzoxazole
  • 2-(Tributylstannyl)-1,3-benzoxazole

Uniqueness

2-(Trimethylstannyl)-1,3-benzoxazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group provides different electronic and steric properties, making it more suitable for certain types of reactions, such as Stille coupling .

Properties

CAS No.

86149-23-7

Molecular Formula

C10H13NOSn

Molecular Weight

281.93 g/mol

IUPAC Name

1,3-benzoxazol-2-yl(trimethyl)stannane

InChI

InChI=1S/C7H4NO.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3;

InChI Key

LEYVVVFRQOXFGE-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=NC2=CC=CC=C2O1

Origin of Product

United States

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